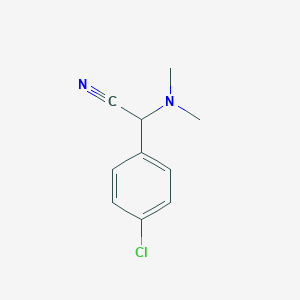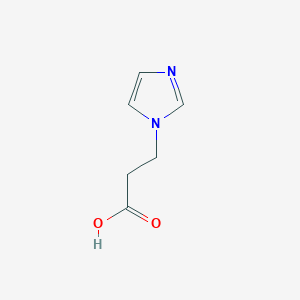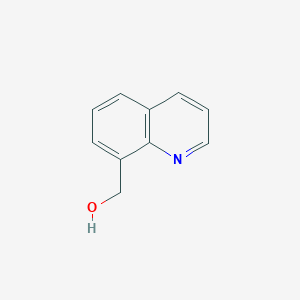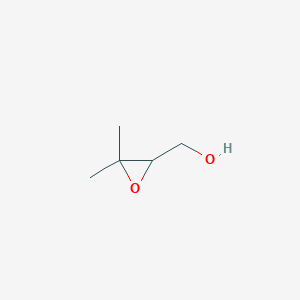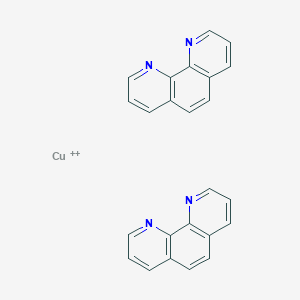
双(1,10-菲咯啉)铜(2+)离子
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
异帕米星硫酸盐在科学研究中有广泛的应用,包括:
化学: 用作研究氨基糖苷类抗生素及其化学性质的模型化合物。
生物学: 用于细菌耐药机制的研究以及新型抗菌剂的开发。
医学: 研究其在治疗由耐药菌引起的感染中的潜在用途。
未来方向
The potential of transition metal complexes like Bis(1,10-phenanthroline)copper(2+) ion in the field of single-molecule mechanochromism is yet to be examined . The results of time-dependent (TD)-DFT-calculated UV–vis suggest that the bis-Cu(I)-phenanthroline-2-acetamide complex is predicted to have an observable shift of the metal-to-ligand charge transfer band upon pulling from 0 to 0.6 nN in the visible region . This indicates that transition metal complexes are feasible candidates as mechanophores and are worthy of further exploration .
作用机制
异帕米星硫酸盐通过与细菌 30S 核糖体亚基结合发挥作用,从而抑制蛋白质合成。这种作用导致细菌细胞生长和复制的破坏。 该化合物靶向蛋白质合成中涉及的特定分子途径,使其对多种细菌有效 .
生化分析
Biochemical Properties
The Bis(1,10-phenanthroline)copper(2+) ion has been shown to interact with various biomolecules. For instance, it has been coordinated by salubrinal through the thionic group . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the interactions occur.
Cellular Effects
The effects of the Bis(1,10-phenanthroline)copper(2+) ion on cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cells and the concentration of the ion.
Molecular Mechanism
The Bis(1,10-phenanthroline)copper(2+) ion exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can depend on the specific context and conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the Bis(1,10-phenanthroline)copper(2+) ion can change over time. This includes information on the ion’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of the Bis(1,10-phenanthroline)copper(2+) ion can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The Bis(1,10-phenanthroline)copper(2+) ion is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
The Bis(1,10-phenanthroline)copper(2+) ion is transported and distributed within cells and tissues in a manner that depends on the specific transporters or binding proteins it interacts with .
Subcellular Localization
The subcellular localization of the Bis(1,10-phenanthroline)copper(2+) ion and its effects on activity or function can vary depending on factors such as targeting signals or post-translational modifications .
准备方法
合成路线和反应条件
异帕米星硫酸盐的合成涉及对庆大霉素 B 的化学修饰。. 反应条件通常涉及使用特定试剂和溶剂来促进化学转化。
工业生产方法
异帕米星硫酸盐的工业生产涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。 该过程包括多个纯化步骤和质量控制,以满足药品标准 .
化学反应分析
反应类型
异帕米星硫酸盐会经历各种化学反应,包括:
氧化: 该反应涉及向化合物中添加氧或从化合物中去除氢。
还原: 该反应涉及向化合物中添加氢或从化合物中去除氧。
取代: 该反应涉及用另一种官能团取代一种官能团。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 反应条件根据所需的转化和化合物的稳定性而异 .
主要形成的产物
这些反应形成的主要产物取决于使用的具体试剂和条件。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物 .
相似化合物的比较
类似化合物
庆大霉素: 另一种氨基糖苷类抗生素,具有类似的作用机制,但化学结构不同。
阿米卡星: 以其广谱活性以及对某些细菌酶的耐药性而闻名。
独特性
异帕米星硫酸盐的独特之处在于,它对携带 I 型 6'-乙酰转移酶的菌株的疗效增强,并且对革兰氏阴性非发酵菌表现出显著的抗菌活性。 此外,与其他氨基糖苷类药物(如庆大霉素)相比,它对肾脏的毒性更低 .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Bis(1,10-phenanthroline)copper(2+) ion can be achieved through a ligand exchange reaction between copper(II) sulfate and 1,10-phenanthroline in the presence of a reducing agent.", "Starting Materials": [ "Copper(II) sulfate", "1,10-phenanthroline", "Reducing agent (such as sodium sulfite or ascorbic acid)", "Solvent (such as water or ethanol)" ], "Reaction": [ "Dissolve copper(II) sulfate and 1,10-phenanthroline in a solvent to form a solution.", "Add a reducing agent to the solution to reduce copper(II) ions to copper(I) ions.", "Allow the ligand exchange reaction to occur between copper(I) ions and 1,10-phenanthroline, forming Bis(1,10-phenanthroline)copper(2+) ion.", "Filter and wash the product to obtain the desired compound." ] } | |
CAS 编号 |
15823-71-9 |
分子式 |
C24H16CuN4+2 |
分子量 |
424.0 g/mol |
IUPAC 名称 |
copper;1,10-phenanthroline |
InChI |
InChI=1S/2C12H8N2.Cu/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h2*1-8H;/q;;+2 |
InChI 键 |
YXGZTNUNHBXFAX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+2] |
规范 SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+2] |
| 15823-71-9 | |
相关CAS编号 |
21711-45-5 (sulfate[1:1]) |
同义词 |
(o-phenanthroline) cupric bis(1,10-phenanthroline)copper(2+) ion bis(1,10-phenanthroline)copper(2+) ion, diacetate salt bis(1,10-phenanthroline)copper(2+) ion, diacetate salt, (SP-4-1)-isomer bis(1,10-phenanthroline)copper(2+) ion, dinitrate bis(1,10-phenanthroline)copper(2+) ion, diperchlorate bis(1,10-phenanthroline)copper(2+) ion, sulfate (1:1) Cu(OP)2 Cu(Phen)2 cupric di(1,10-phenanthroline) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




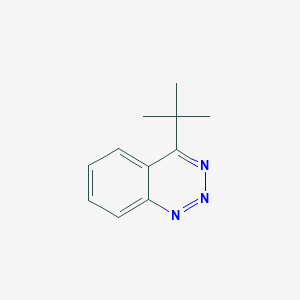
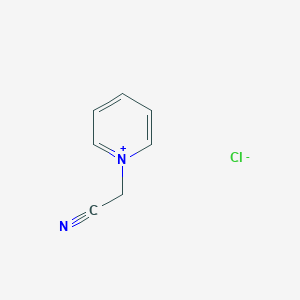


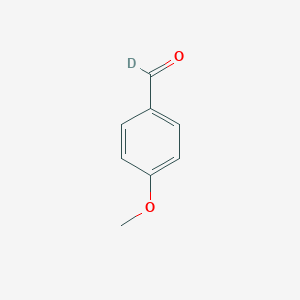
![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B99112.png)
